4-METHYL-5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,4-TRIAZOLE-3-THIONE
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Overview
Description
4-METHYL-5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,4-TRIAZOLE-3-THIONE is a heterocyclic compound that contains a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,4-TRIAZOLE-3-THIONE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable carbonyl compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Phenyl Ring: The phenyl ring can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and a boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,4-TRIAZOLE-3-THIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
4-METHYL-5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,4-TRIAZOLE-3-THIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-METHYL-5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,4-TRIAZOLE-3-THIONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole: Similar in structure but with a pyrazole ring instead of a triazole ring.
4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group attached to a phenol ring.
Trifluoromethylbenzenes: A class of compounds with a trifluoromethyl group attached to a benzene ring.
Uniqueness
4-METHYL-5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,4-TRIAZOLE-3-THIONE is unique due to its combination of a trifluoromethyl group, a phenyl ring, and a triazole ring. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.
Properties
IUPAC Name |
4-methyl-3-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3S/c1-16-8(14-15-9(16)17)6-2-4-7(5-3-6)10(11,12)13/h2-5H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVSTVJWBIXAQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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